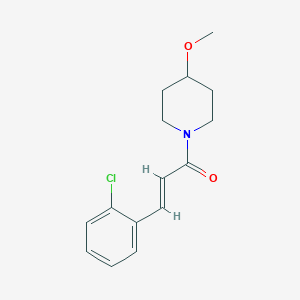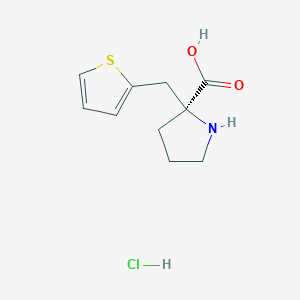![molecular formula C21H23N3O5 B2417916 Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-96-7](/img/structure/B2417916.png)
Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Prop-2-enyl derivatives, including the specified compound, have been explored for their potential in synthesizing a variety of heterocyclic derivatives. For instance, they have been utilized in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to yield products like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). These syntheses offer valuable insights into the chemical behavior and potential applications of such compounds in creating diverse molecular structures.
Antifungal Activity
Research has also indicated that certain pyrido[2,3-d]pyrimidine derivatives, including those related to the specified compound, exhibit significant antifungal activities. The synthesis of these derivatives from related pyridine-carboxamides and their subsequent antifungal properties have been documented, demonstrating the potential biomedical applications of these compounds (Hanafy, 2011).
Pharmaceutical Research
The compound has been investigated in the context of pharmaceutical research. Studies have synthesized amides of related pyrido[2,3-d]pyrimidine-5-carboxylic acid derivatives, finding some of them to exhibit strong analgesic activity (Śladowska et al., 1999). This points to the potential therapeutic applications of such compounds in pain management.
Catalysis and Chemical Synthesis
The compound and its derivatives have been utilized in chemical synthesis, demonstrating their role as intermediates or catalysts in the formation of other complex molecules. For example, research on heterocyclic β-Enamino Esters involving similar compounds has led to the synthesis of novel dihydropyrido- and pyrano[2,3-d]pyrimidines (Wamhoff & Paasch, 1990).
Antimicrobial Properties
The compound has also been a part of studies exploring antimicrobial properties. For instance, derivatives of dihydropyrimidinones and dihydropyrimidines, closely related to the compound , have been reported to possess broad biological activities, including antibacterial and antifungal properties (Al-Juboori, 2020).
Ionic Liquids and Synthesis
Recent studies have investigated the use of ionic liquids in synthesizing pyrimidine derivatives, which is relevant to the chemistry of the compound . This research highlights the versatility and bioactivity of these heterocyclic compounds, suggesting further potential in medicinal chemistry (Cahyana et al., 2022).
Propriétés
IUPAC Name |
prop-2-enyl 5-(3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-6-10-29-20(26)15-12(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)13-8-7-9-14(11-13)28-5/h6-9,11,16,22H,1,10H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFKTVZUNDMFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)
![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)



![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)
![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)

![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)
